molecular formula C11H12O4 B1590656 2-(Benzoyloxy)-2-methylpropanoic acid CAS No. 58570-00-6

2-(Benzoyloxy)-2-methylpropanoic acid

Cat. No.: B1590656
CAS No.: 58570-00-6
M. Wt: 208.21 g/mol
InChI Key: XGWKCHAQEYLCBD-UHFFFAOYSA-N
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Description

2-(Benzoyloxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzoyloxy group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides a straightforward route to the desired compound with good yields.

Another method involves the preparation of carboxylic acids through the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO4) or Dess-Martin periodinane . These reactions typically require controlled conditions to ensure the selective formation of the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using environmentally benign oxidants. The use of organohypervalent iodine reagents and peroxides has been explored to avoid the drawbacks associated with toxic heavy metals . These methods are designed to be scalable and efficient, providing high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, aldehydes, and substituted benzoyloxy derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-(Benzoyloxy)-2-methylpropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzoyloxy)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-benzoyloxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWKCHAQEYLCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553187
Record name 2-(Benzoyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58570-00-6
Record name 2-(Benzoyloxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58570-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzoyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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